Chasmanine

Description

Toroko base II is a natural product found in Aconitum forrestii, Aconitum nevadense, and other organisms with data available.

Structure

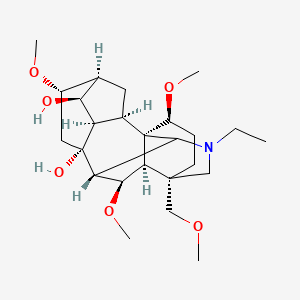

2D Structure

3D Structure

Properties

Molecular Formula |

C25H41NO6 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1 |

InChI Key |

DBODJJZRZFZBBD-RIVIBFSZSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

Origin of Product |

United States |

Foundational & Exploratory

The Complete Chemical Structure of Chasmanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Chasmanine, a complex diterpene alkaloid. The information is curated for professionals in research and development, with a focus on precise data presentation and experimental context.

Chemical Identity and Structure

This compound is a C19-diterpenoid alkaloid characterized by a hexacyclic aconitane skeleton. Its intricate structure has been elucidated through a combination of spectroscopic methods and chemical correlation studies.

-

IUPAC Name: (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol[1]

Below are the two-dimensional and three-dimensional representations of the this compound molecule.

2D Chemical Structure:

3D Conformer:

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are supported by extensive physicochemical and spectroscopic data. Key quantitative properties are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₁NO₆ | [1][2][6][7][8] |

| Molecular Weight | 451.6 g/mol | [1][6][7][8] |

| Appearance | White powder/solid | [6][7] |

| Melting Point | 90-91 °C | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol. | [6] |

Table 2: Spectroscopic Data Summary

| Technique | Key Findings for Structural Confirmation | Source(s) |

| ¹H NMR | Provides detailed information on the proton environment, including the presence of methoxy groups, an N-ethyl group, and various methine and methylene protons characteristic of the aconitane skeleton. | [9][10] |

| ¹³C NMR | Confirms the carbon skeleton, including 25 distinct carbon signals, and helps in assigning the chemical shifts of methyl, methylene, methine, and quaternary carbons. | [8] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that help confirm the molecular formula and identify key substructures. | [8] |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups present in the molecule. | [8][10] |

| X-ray Crystallography | Provides definitive proof of the three-dimensional structure and stereochemistry of the molecule, as demonstrated in the analysis of this compound 14α-benzoate hydrochloride. | [11] |

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of this compound from its natural sources, primarily the roots of Aconitum species like Aconitum chasmanthum and Aconitum crassicaule, involve a series of established phytochemical techniques.[2][9][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural analysis of this compound.

Caption: Workflow for this compound Isolation and Structure Elucidation.

Methodological Details

-

Extraction: The dried and powdered root material is typically extracted with a polar solvent such as methanol or ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.[10]

-

Acid-Base Fractionation: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution, washed with an organic solvent, and then the aqueous layer is basified to precipitate the crude alkaloids.

-

Chromatographic Purification: The crude alkaloid mixture is further purified using column chromatography over silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) separates the individual alkaloids. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Crystallization: The purified this compound is often crystallized from a suitable solvent system (e.g., n-hexane) to obtain a pure crystalline solid, which is then used for melting point determination and spectroscopic analysis.[10]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is typically required to assign all proton and carbon signals and to establish the connectivity of the complex carbon skeleton.[8]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition (C₂₅H₄₁NO₆).[8]

-

X-ray Crystallography: For unambiguous stereochemical assignment, a single crystal of this compound or a suitable derivative (like the hydrochloride salt) is subjected to X-ray diffraction analysis. This provides the precise three-dimensional coordinates of each atom in the molecule.[11]

-

This guide provides a foundational understanding of the chemical structure of this compound, supported by verifiable data and established experimental methodologies, to aid researchers in their scientific endeavors.

References

- 1. This compound | C25H41NO6 | CID 20055812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5066-78-4 | this compound [phytopurify.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. biorlab.com [biorlab.com]

- 5. This compound | 5066-78-4 [amp.chemicalbook.com]

- 6. This compound | CAS:5066-78-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 5066-78-4 | Benchchem [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Proof of the structure of the diterpene alkaloid this compound: the crystal and molecular structure of this compound 14α-benzoate hydrochloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

Chasmanine: A Technical Guide to its Natural Sources, Botanical Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine is a C20-diterpenoid alkaloid found predominantly within the Ranunculaceae family, particularly in the genus Aconitum. This technical guide provides a comprehensive overview of the natural sources and botanical distribution of this compound. It includes available quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₂₅H₄₁NO₆, Molar Mass: 451.6 g/mol ) is a complex diterpenoid alkaloid that has been isolated from various plant species.[1] As a member of the aconitane alkaloid family, it shares a structural backbone with other pharmacologically significant compounds. The study of this compound is of interest due to the potential biological activities associated with this class of molecules. This guide aims to consolidate the current knowledge on its natural origins and provide practical methodologies for its study.

Botanical Distribution and Natural Sources

This compound is primarily found in plants belonging to the family Ranunculaceae. The principal genus known to produce this compound is Aconitum, commonly known as monkshood or wolfsbane. Several species within this genus have been identified as sources of this alkaloid. Additionally, related genera such as Delphinium (larkspur) and Consolida are known to produce a variety of diterpenoid alkaloids and may be potential, though less documented, sources of this compound or its close derivatives.[2][3]

Primary Genus: Aconitum

The genus Aconitum is the most significant natural source of this compound. The alkaloid has been identified in various parts of these plants, with the roots and rhizomes typically containing the highest concentrations.

Known Aconitum species containing this compound:

-

Aconitum chasmanthum[4]

-

Aconitum forrestii[1]

-

Aconitum nevadense[1]

-

Aconitum subcuneatum

-

Aconitum yesoense

-

Aconitum crassicaule

-

Aconitum franchetii

-

Aconitum teipeicum

-

Aconitum sachalinense var. compactum

-

Aconitum pseudogeniculatum

-

Aconitum carmichaelii[5]

-

Aconitum ciliare[5]

-

Aconitum episcopale[5]

-

Aconitum geniculatum[5]

-

Aconitum napellus[6]

Other Potential Genera

While less specifically documented for this compound, the genera Delphinium and Consolida are rich in structurally related diterpenoid alkaloids.[2][3] Researchers investigating novel sources of C20-diterpenoid alkaloids may find these genera to be of interest.

Quantitative Data

Quantitative data for this compound content in various plant species and their different organs is not extensively reported in the literature. The following table summarizes the available information. It is important to note that the concentration of alkaloids can vary significantly based on factors such as geographical location, season of harvest, and the specific plant part analyzed.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Aconitum chasmanthum | Roots | Total Alkaloids | 2.98 - 3.11% (w/w) | [4] |

| Aconitum napellus | Roots | Aconitine | 0.6 mg/g | [6] |

Note: Data for Aconitine in A. napellus is included to provide context for typical alkaloid concentrations in the genus, as specific data for this compound is limited.

Experimental Protocols

The following protocols are compiled from various sources describing the extraction and analysis of diterpenoid alkaloids from Aconitum species. These methods can be adapted for the specific isolation and quantification of this compound.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of alkaloids from Aconitum roots. An ultrasonic-assisted extraction (UAE) method is also presented as a more efficient alternative.

4.1.1. Maceration/Soxhlet Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots of Aconitum chasmanthum) and grind it into a fine powder.

-

Extraction:

-

Maceration: Soak the powdered plant material in methanol or ethanol (e.g., 100 g in 1 L) for 24-48 hours at room temperature with occasional stirring. Filter the extract and repeat the process two more times.

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 8-12 hours.[4]

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% hydrochloric acid.

-

Wash the acidic solution with diethyl ether or chloroform to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the alkaline solution with chloroform or dichloromethane multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction containing this compound.

-

4.1.2. Ultrasonic-Assisted Extraction (UAE)

-

Sample Preparation: Mix the powdered plant material with the extraction solvent (e.g., 60% ethanol) in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is recommended.[3]

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 45°C) and power (e.g., 100 W) for a specified duration (e.g., 30 minutes).[3]

-

Filtration and Concentration: Filter the mixture and concentrate the extract as described in the maceration/Soxhlet protocol.

Quantification of this compound by HPLC-UV

This method can be adapted from protocols used for the analysis of other diterpenoid alkaloids in Aconitum.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH adjusted to 9.5-10 with ammonia).

-

-

Gradient Program (Example):

-

0-10 min: 20-30% A

-

10-25 min: 30-50% A

-

25-30 min: 50-70% A

-

Hold at 70% A for 5 min, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 235 nm.

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Biosynthesis and Signaling Pathways

Currently, there is no specific information available on the signaling pathways directly modulated by this compound. However, the biosynthetic pathway for the diterpenoid alkaloid core structure is partially understood.

Biosynthesis of the Diterpenoid Alkaloid Skeleton

The biosynthesis of C20-diterpenoid alkaloids like this compound begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the tetracyclic diterpene skeleton. The following diagram illustrates the initial steps in this pathway.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the extraction and analysis of this compound from plant material.

Conclusion

This compound is a notable diterpenoid alkaloid primarily found in the genus Aconitum. This guide has provided an overview of its botanical distribution, summarized the limited available quantitative data, and detailed experimental protocols for its extraction and analysis. The provided biosynthetic pathway and experimental workflow diagrams serve as visual aids for researchers. Further studies are required to fully elucidate the quantitative distribution of this compound across a wider range of species and to investigate its specific pharmacological activities and signaling pathways. This information will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

- 1. This compound | C25H41NO6 | CID 20055812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ayushportal.nic.in [ayushportal.nic.in]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Chasmanine Biosynthesis Pathway in Aconitum Plants

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for its production of highly complex and pharmacologically active diterpenoid alkaloids (DAs). Among these, chasmanine, a C19-norditerpenoid alkaloid, represents a significant compound of interest for its structural complexity and biological activities. Despite extensive research, the complete biosynthetic pathway of this compound and related aconitine-type alkaloids remains only partially understood, presenting a compelling challenge for biochemists and synthetic biologists. This technical guide provides a comprehensive overview of the current state of knowledge on the this compound biosynthesis pathway. It details the upstream synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The guide further explores the formation of the core C20-diterpenoid skeletons and the subsequent, intricate oxidative modifications catalyzed by enzyme families such as cytochrome P450s (CYP450s) that lead to the final this compound structure. This document summarizes key quantitative data on gene expression and metabolite concentrations, provides detailed experimental protocols for pathway elucidation, and utilizes pathway and workflow diagrams to visually represent complex biological processes for researchers, scientists, and drug development professionals.

Introduction

Aconitum species are a rich source of structurally diverse DAs, which are classified based on their carbon skeletons into C18, C19, and C20 types.[1] this compound belongs to the C19-norditerpenoid class, characterized by a complex hexacyclic framework derived from a C20 precursor through the loss of one carbon atom. These alkaloids are notorious for their toxicity but also possess significant therapeutic potential, including analgesic and anti-inflammatory properties.

The biosynthesis of these intricate molecules is a multi-step process beginning with central carbon metabolism. While the initial steps leading to the universal diterpenoid precursor GGPP are well-conserved and understood, the late-stage tailoring steps that generate the vast diversity of Aconitum alkaloids are largely uncharacterized.[2][3] Elucidating this pathway is crucial for understanding the evolution of chemical diversity in plants and for enabling the biotechnological production of these valuable compounds through metabolic engineering and synthetic biology. Recent advances in transcriptomics and metabolomics have begun to identify candidate genes, particularly diterpene synthases (diTPS) and cytochrome P450s (CYP450s), that are likely involved in the biosynthesis of the this compound backbone.[4][5]

Upstream Pathway: Formation of the Diterpene Precursor GGPP

All terpenoids, including this compound, are derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways located in different subcellular compartments.[1]

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the key regulatory step, converting HMG-CoA to mevalonate, which is subsequently converted to IPP.[1]

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical control point in this pathway, which ultimately yields both IPP and DMAPP.[6]

IPP and DMAPP are then sequentially condensed by prenyltransferases. Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the formation of the 20-carbon molecule GGPP, the direct precursor for all diterpenoid compounds, including the alkaloids found in Aconitum.[3]

Core Diterpenoid Skeleton Formation and Putative Pathway to this compound

The biosynthesis of this compound from the linear GGPP precursor involves a series of complex cyclizations and oxidative modifications. While the exact sequence and enzymes are still under investigation, a putative pathway has been proposed based on related compounds and transcriptomic data.[3][5]

-

Formation of C20 Skeletons: GGPP is first cyclized by a class II diTPS, ent-copalyl diphosphate synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, a kaurene synthase-like (KSL) enzyme, catalyzes a second cyclization to produce C20-diterpene skeletons like ent-atiserene.[5] The atisane-type skeleton is considered the likely precursor for C19 DAs.[5]

-

Rearrangement and Oxidation: The atisane skeleton undergoes extensive and complex intramolecular rearrangements and a series of oxidative reactions, including hydroxylations, epoxidations, and esterifications, to form the highly decorated aconitine-type core structure. These reactions are primarily catalyzed by CYP450s and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[4] The expression of numerous CYP450 genes correlates strongly with alkaloid accumulation in Aconitum roots, making them prime candidates for these late-stage modifications.[2][7]

-

Formation of this compound: The final steps involve precise modifications to the aconitine skeleton, including specific hydroxylations and methoxylations, to yield the final this compound molecule. The enzymes responsible for these final tailoring steps have not yet been functionally characterized.

Quantitative Insights into the Pathway

Quantitative analysis of gene expression and metabolite levels is essential for identifying rate-limiting steps and understanding pathway regulation. Transcriptomic studies in Aconitum species consistently show that the roots are the primary site of DA biosynthesis and accumulation, with key pathway genes being highly expressed in this tissue.

Table 1: Relative Expression of Key Biosynthetic Genes in Aconitum Species

| Gene Class | Enzyme Name | Abbreviation | Primary Tissue of Expression | Relative Expression Level | Reference |

| MVA Pathway | HMG-CoA Reductase | HMGR | Root | High | [1] |

| MEP Pathway | 1-Deoxy-D-xylulose-5-phosphate Synthase | DXS | Root | Moderate | [3] |

| Diterpenoid | Geranylgeranyl Pyrophosphate Synthase | GGPPS | Root | High | [3] |

| Diterpenoid | ent-Copalyl Diphosphate Synthase | CPS | Root | High | [5] |

| Diterpenoid | ent-Kaurene Synthase-Like | KSL | Root | High | [5] |

| Modification | Cytochrome P450 | CYP450 | Root | High (Multiple Candidates) | [2][7] |

| Modification | NADPH-Cytochrome P450 Reductase | CPR | Root | High | [4] |

Note: Expression levels are generalized from FPKM values and qRT-PCR data reported in the literature. "High" indicates significantly higher expression in roots compared to other tissues like leaves or flowers.

Table 2: Reported Concentrations of Major Diterpenoid Alkaloids in Aconitum Species

| Alkaloid Type | Compound | Species | Tissue | Concentration (ng/mL or mg/g) | Reference |

| Diester-DA | Aconitine | A. kusnezoffii | Patient Sera | 0.031 ng/mL | [8] |

| Diester-DA | Mesaconitine | A. kusnezoffii | Patient Sera | 0.086 ng/mL | [8] |

| Diester-DA | Hypaconitine | A. kusnezoffii | Patient Sera | 0.120 ng/mL | [8] |

| Diester-DA | Aconitine | A. carmichaelii | Processed Root | 0.140 mg/g (extract) | [9] |

| Diester-DA | Mesaconitine | A. carmichaelii | Processed Root | 0.525 mg/g (extract) | [9] |

| Diester-DA | Hypaconitine | A. carmichaelii | Processed Root | 0.475 mg/g (extract) | [9] |

Note: Data on the concentrations of biosynthetic intermediates are currently limited in the literature. The values presented are for the final alkaloid products and can vary significantly based on species, processing, and analytical method.

Experimental Protocols for Pathway Elucidation

Elucidating a complex biosynthetic pathway like that of this compound requires a multi-faceted approach integrating genomics, analytical chemistry, and biochemistry.

Protocol 5.1: Transcriptome Analysis for Gene Discovery

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.

-

Tissue Collection: Collect various tissues from an Aconitum plant (e.g., roots, stems, leaves, flowers) at different developmental stages. Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-Seq library preparation kit. Sequence the libraries on an Illumina sequencing platform to generate paired-end reads.[2]

-

De Novo Transcriptome Assembly: For species without a reference genome, assemble the high-quality reads into a transcriptome using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.

-

Expression Analysis: Map the reads from each tissue back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes between tissues, particularly those upregulated in the alkaloid-accumulating root tissue.[3][5]

-

Candidate Gene Selection: Prioritize candidate genes for further study based on their annotation (e.g., diTPS, CYP450, 2-ODD, methyltransferases) and high expression in roots.

Protocol 5.2: Metabolite Profiling using LC-MS/MS

This protocol describes a method for extracting and analyzing diterpenoid alkaloids and potential intermediates.

-

Sample Preparation and Extraction:

-

Lyophilize and grind 100 mg of plant tissue to a fine powder.

-

Add 10 mL of an extraction solvent (e.g., 70% methanol with 0.1% formic acid). For basic alkaloids, an acidic extraction is often effective.[10]

-

Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.[11]

-

Filter the combined extract through a 0.22 µm filter before analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the filtered extract into an HPLC or UPLC system.

-

Separate the compounds on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 10% to 90% B over 20 minutes.[12]

-

-

Mass Spectrometry (MS) Detection:

-

Analyze the column effluent using a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data in both full scan mode (to identify potential compounds) and targeted MS/MS mode (to quantify known alkaloids and confirm structures based on fragmentation patterns).[8][13]

-

Protocol 5.3: Functional Characterization of Candidate Enzymes

This protocol details the steps to confirm the function of a candidate biosynthetic gene (e.g., a CYP450).

-

Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from root cDNA using PCR. Clone the ORF into a suitable expression vector (e.g., pET-32a for E. coli or pESC-His for yeast).[4]

-

Heterologous Expression: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or a yeast strain).[4][14]

-

For CYP450s, co-expression with a partner NADPH-cytochrome P450 reductase (CPR) is often necessary for activity.[4]

-

Grow the culture to mid-log phase and induce protein expression with IPTG (for E. coli) or galactose (for yeast).

-

-

Protein Extraction/Purification: Harvest the cells and prepare either a crude microsomal fraction (for membrane-bound enzymes like CYP450s) or purify the protein if it is soluble and tagged (e.g., with a His-tag).[15][16]

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the enzyme preparation, a buffer, the required cofactors (e.g., NADPH for CYP450s), and the putative substrate (e.g., ent-atiserene).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

Stop the reaction and extract the products with an organic solvent like hexane or ethyl acetate.[5]

-

-

Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the product by comparing its mass spectrum and retention time to an authentic standard or published data.[5]

References

- 1. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterologous Expression and Functional Characterization of Novel CYP2C9 Variants Identified in the Alaska Native People - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous expression and functional characterization of the NADPH-cytochrome P450 reductase from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Chasmanine's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine, a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, represents a compelling yet underexplored molecule in drug discovery. The intricate chemical architecture of this compound suggests a potential for interaction with a variety of biological macromolecules, though its specific targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow designed to predict and elucidate the biological targets of this compound. By leveraging a multi-pronged computational approach encompassing reverse pharmacophore mapping, molecular docking, and network pharmacology, researchers can systematically identify and prioritize potential protein targets, laying a foundational framework for subsequent experimental validation and drug development endeavors. This document provides detailed methodologies for each computational experiment, data presentation in structured tabular formats, and mandatory visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's potential pharmacological landscape.

Introduction

This compound is a C19-diterpenoid alkaloid with the chemical formula C₂₅H₄₁NO₆.[1] Diterpenoid alkaloids, a class of natural products known for their potent and diverse biological activities, have historically yielded compounds with significant therapeutic applications. This class of molecules is known to exhibit a range of effects, including anti-inflammatory, cardiovascular, and neuroprotective activities. Given its structural classification, this compound is hypothesized to share some of these pharmacological properties. However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms of action.

In silico target prediction has emerged as a powerful and cost-effective strategy to navigate the vastness of the human proteome and identify potential binding partners for small molecules.[2] This approach accelerates the initial stages of drug discovery by generating testable hypotheses and prioritizing experimental efforts. This guide details a systematic workflow to predict the biological targets of this compound, offering a roadmap for researchers to unlock its therapeutic potential.

Proposed In Silico Workflow for this compound Target Prediction

The proposed workflow integrates three synergistic computational methodologies to provide a holistic prediction of this compound's biological targets.

References

Preliminary Cytotoxicity Screening of Chasmanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Chasmanine, a diterpenoid alkaloid. Due to the limited availability of published data specifically on this compound, this guide also incorporates methodologies and insights from studies on structurally related compounds to offer a foundational framework for future research. The document details standard experimental protocols, summarizes available quantitative data, and visualizes potential cellular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cellular proliferation, is the primary metric for quantifying cytotoxicity. The available data for this compound is presented below. For comparative context, data on other diterpenoid alkaloids are often evaluated across a broader range of cell lines.[1]

| Compound | Cell Line | Cancer Type | IC50 Value | Assay Method |

|---|---|---|---|---|

| This compound | PC-3 | Prostate Cancer | Data not specified in search results | Not specified |

| This compound | A-549 | Lung Carcinoma | Data not specified in search results | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines, such as A549 (lung carcinoma) and PC-3 (prostate cancer), are suitable for initial screening.

-

Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[5]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and the putative signaling pathways that may be involved in this compound-induced cell death, based on studies of related compounds.

While the precise signaling pathways activated by this compound are yet to be fully elucidated, studies on the related compound Chamaejasmine suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway.[1][6] This pathway is often characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[7][8]

Further investigation is required to confirm the specific molecular targets and signaling cascades affected by this compound. This guide serves as a foundational resource to inform the design of future studies aimed at comprehensively characterizing the cytotoxic and potential therapeutic properties of this diterpenoid alkaloid.

References

- 1. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of chamaejasmine in cellular apoptosis and autophagy in MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chasmanine as a Natural Antifeedant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the diterpenoid alkaloid chasmanine and its role as a natural antifeedant. Drawing from available scientific literature, this document details its efficacy, mechanism of action, and the experimental protocols used to evaluate its properties. This guide is intended to serve as a comprehensive resource for researchers in the fields of chemical ecology, entomology, and the development of novel crop protection agents.

Introduction: The Chemical Ecology of Aconitum Alkaloids

This compound is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] These plants are notoriously toxic, a trait largely attributed to their complex mixture of alkaloids.[2] In their natural environment, these compounds serve as a chemical defense mechanism, protecting the plant from herbivory. The antifeedant properties of these alkaloids are a key component of this defense, deterring insects and other herbivores from consuming the plant tissues. This guide focuses specifically on the role and mechanisms of this compound as a feeding deterrent.

Quantitative Antifeedant Activity of this compound and Related Alkaloids

Laboratory bioassays have been instrumental in quantifying the antifeedant potency of this compound and its structurally similar analogue, chasmanthinine. The efficacy of these compounds is typically expressed as the EC50 value, which represents the concentration required to deter 50% of the feeding activity compared to a control.

Table 1: Antifeedant Activity of this compound against Tribolium castaneum

| Compound | Test Organism | Bioassay Method | EC50 (ppm) | Reference |

| This compound | Tribolium castaneum (Red Flour Beetle) | Flour Disc Bioassay | 297.0 | [3] |

Table 2: Antifeedant Activity of Chasmanthinine against Spodoptera exigua

| Compound | Test Organism | Bioassay Method | EC50 (mg/cm²) | Reference(s) |

| Chasmanthinine | Spodoptera exigua (Beet Armyworm) | Leaf Disc Bioassay | 0.07 | [4][5][6] |

These data highlight that both this compound and chasmanthinine are effective antifeedants against different insect species, a coleopteran and a lepidopteran, respectively.

Experimental Protocols

The evaluation of antifeedant properties of compounds like this compound relies on standardized bioassays. The leaf disc choice and no-choice methods are among the most common.

Leaf Disc No-Choice Bioassay Protocol (for Lepidopteran Larvae)

This method assesses the feeding deterrence of a compound when the insect has no alternative food source.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or ethanol). A series of dilutions are then made to obtain the desired test concentrations.

-

Treatment of Leaf Discs: Leaf discs of a standard diameter (e.g., 2 cm) are punched from a suitable host plant (e.g., cabbage for S. exigua). The discs are then dipped into the test solutions for a few seconds. Control discs are treated with the solvent only.

-

Solvent Evaporation: The treated leaf discs are allowed to air dry completely to ensure that the solvent evaporates, leaving a residue of the test compound on the leaf surface.

-

Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.

-

Insect Introduction: A single, pre-starved larva (e.g., third-instar S. exigua) is introduced into each Petri dish. Pre-starving the larvae for a few hours ensures they are motivated to feed.

-

Incubation: The Petri dishes are maintained under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod) for a specified duration, typically 24 hours.

-

Data Collection and Analysis: After the incubation period, the area of the leaf disc consumed by the larva is measured. This can be done using a leaf area meter or by digital image analysis. The percentage of feeding deterrence is calculated using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control group and T is the area consumed in the treatment group.

-

EC50 Determination: The EC50 value is determined by probit analysis of the dose-response data.

Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Mechanism of Action

The antifeedant effect of this compound and related alkaloids is initiated by the insect's gustatory system and can involve post-ingestive metabolic disruption.

Gustatory Perception and Signaling

The perception of bitter compounds like alkaloids in insects is mediated by specialized gustatory receptor neurons (GRNs) located in sensilla on the mouthparts, antennae, and legs.[7] While a specific receptor for this compound has not been identified, a generalized signaling pathway for bitter taste perception in insects can be proposed.

-

Receptor Binding: this compound, upon contact with a gustatory sensillum, binds to a Gustatory Receptor (GR), which is a type of G-protein coupled receptor (GPCR).[8]

-

G-protein Activation: This binding event activates an associated G-protein.

-

Second Messenger Cascade: The activated G-protein initiates a downstream signaling cascade, potentially involving phospholipase C (PLC) and the production of inositol triphosphate (IP3).

-

Ion Channel Modulation: This cascade leads to the opening of ion channels, such as Transient Receptor Potential (TRP) channels, causing a depolarization of the GRN.

-

Action Potential and Aversive Behavior: The depolarization generates action potentials that are transmitted to the insect's brain, specifically the subesophageal ganglion, which processes taste information. This signal is interpreted as aversive, leading to the cessation of feeding.[9]

Generalized Signaling Pathway for Bitter Taste Perception in Insects.

Post-Ingestive Effects: Carboxylesterase Inhibition

Recent studies on a semi-synthetic derivative of the closely related chasmanthinine have revealed a post-ingestive mechanism involving the inhibition of carboxylesterases (CES).[10] Carboxylesterases are crucial metabolic enzymes in insects, involved in the detoxification of xenobiotics and the regulation of juvenile hormone levels.[11] Inhibition of these enzymes can lead to toxic effects and disrupt normal development, which may contribute to the overall antifeedant effect. It is plausible that this compound exerts a similar inhibitory effect on these vital enzymes.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Aconitum species, demonstrates significant antifeedant properties against various insect pests. Its mechanism of action likely involves both pre-ingestive deterrence through the activation of bitter taste receptors and post-ingestive disruption of key metabolic enzymes like carboxylesterases. The quantitative data and established experimental protocols provide a solid foundation for further research.

Future research should focus on:

-

Identifying the specific gustatory receptors that bind to this compound and other Aconitum alkaloids.

-

Elucidating the detailed downstream signaling cascade in insect gustatory neurons.

-

Conducting field studies to validate the ecological role of this compound in protecting Aconitum plants from herbivory.

-

Investigating the structure-activity relationships of this compound and its derivatives to optimize antifeedant potency for potential use in sustainable agriculture.

This comprehensive understanding will be crucial for harnessing the potential of this compound and related natural products in the development of novel, environmentally benign pest management strategies.

References

- 1. This compound | C25H41NO6 | CID 20055812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diterpenoid Alkaloids from Two Aconitum Species with Antifeedant Activity against Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drosophila Bitter Taste(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Understanding the ethnobotanical uses of plants containing Chasmanine.

An In-Depth Technical Guide to the Ethnobotanical Uses of Plants Containing Chasmanine

Abstract

This compound is a C19-diterpenoid alkaloid found within certain species of the Ranunculaceae family, most notably the genera Aconitum and Delphinium. Plants from these genera have a profound dual history in ethnobotany, being utilized for centuries in traditional medicine across Asia and North America while also being recognized as extremely potent poisons. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and analytical protocols related to this compound-containing plants. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources. The guide summarizes the traditional applications, details the significant toxicological considerations, presents available quantitative data, and outlines detailed experimental protocols for extraction and analysis. Furthermore, it visualizes key experimental workflows and toxicological pathways to facilitate a deeper understanding of these complex botanicals.

Introduction to this compound and its Botanical Sources

This compound (C₂₅H₄₁NO₆) is a complex diterpenoid alkaloid characterized by an aconitane skeleton.[1] It is a secondary metabolite produced by plants primarily as a defense mechanism. The principal botanical sources of this compound are species within the genera Aconitum and Delphinium, both belonging to the Ranunculaceae (buttercup) family.[2][3][4][5]

-

Aconitum spp.: Commonly known as monkshood or wolfsbane, this genus includes over 250 species.[6] Many species are integral to Traditional Chinese Medicine and Ayurveda.[7][8] Aconitum chasmanthum, in particular, is noted to contain this compound alongside other potent alkaloids like aconitine, chasmaconitine, and indaconitine.[7][9]

-

Delphinium spp.: Known as larkspur, this genus comprises about 300 species.[5] These plants also have a history of use in traditional medicine and are known to produce a wide array of diterpenoid alkaloids chemically related to those found in Aconitum.[4][5]

The ethnobotanical significance of these plants is intrinsically linked to their high toxicity. Traditional preparations often involve meticulous processing to reduce toxicity while preserving therapeutic effects. For drug development professionals, understanding this balance is critical for harnessing the pharmacological potential of compounds like this compound.

Ethnobotanical Uses

The use of Aconitum and Delphinium species in traditional medicine is geographically widespread, with deep roots in Asian and Native American healing practices.

Aconitum Species

The roots and tubers of Aconitum are the primary parts used medicinally. Due to their extreme toxicity, they are rarely used raw and undergo processing methods such as boiling or steaming.

-

Pain and Inflammation: In Traditional Chinese Medicine, processed Aconitum roots are a cornerstone for treating various types of pain, including rheumatic pain, arthritis, and neuralgia.[10]

-

Fever and Infections: In the Ayurvedic system, Aconitum chasmanthum root is used to treat fever, skin diseases, and neuralgia.[7] It is also employed for conditions like diarrhea, dyspepsia, and bronchitis.[7]

-

Cardiovascular and Neurological Conditions: Some traditional systems utilize Aconitum preparations as cardiac depressants.[10] However, cardiotoxicity is one of the primary dangers of these plants.

Delphinium Species

Delphinium species have been used traditionally for a different range of ailments, often related to external applications.

-

Pesticidal and Insecticidal: Historically, preparations from Delphinium plants were used to kill lice and other pests.[5]

-

Skin Conditions: In folk medicine, various Delphinium species are applied to treat itches and other skin eruptions.[5]

-

Diuretic and Sedative: The flowers of Delphinium consolida have been used in some traditional practices as a diuretic, vermifuge, and sedative, although efficacy is not well-documented.

Pharmacology and Toxicology

The biological activity of plants containing this compound is dominated by the effects of the complex mixture of diterpenoid alkaloids they contain. While research on this compound itself is limited, the pharmacology of co-occurring alkaloids, particularly aconitine, is well-studied and often dictates the overall effect of the plant extract.

-

Pharmacological Activities: Crude extracts of Aconitum species have demonstrated analgesic, anti-inflammatory, antifungal, and antibacterial properties.[10][11] These effects are attributed to the diterpenoid alkaloid content.

-

Toxicology: The therapeutic index for Aconitum preparations is extremely narrow. The primary toxic constituents are aconitine and related alkaloids, which are potent neurotoxins and cardiotoxins.[6]

-

Mechanism of Toxicity: Aconitine acts by binding to voltage-gated sodium channels in cell membranes of excitable tissues, such as myocardium, nerves, and muscles.[6] It causes persistent activation of these channels, leading to refractory depolarization.

-

Symptoms of Poisoning: Clinical features of poisoning appear rapidly and include neurological symptoms (paresthesia, numbness), gastrointestinal issues (nausea, vomiting, diarrhea), and severe cardiovascular effects (hypotension, bradycardia, ventricular arrhythmias), which can be fatal.[6]

-

Given that this compound shares the same core aconitane skeleton, it must be handled with the same level of caution as aconitine until its specific toxicological profile is fully elucidated.

Quantitative Data

Specific quantitative analysis focusing on the concentration of this compound across different species is not widely available in the literature. However, data on total alkaloid content and the concentration of major alkaloids like aconitine provide essential context for researchers.

| Plant Species | Plant Part | Compound Analyzed | Reported Content (% w/w) | Reference |

| Aconitum chasmanthum | Root | Total Alkaloids | ~3.0% | [12] |

| Aconitum chasmanthum | Root | Aconitine | 0.09% (dry weight basis) | [7] |

| Aconitum chasmanthum | Seed | This compound | Presence confirmed | [9] |

| Aconitum pendulum | Root | Benzoylmesaconine | 0.008% | [11] |

| Aconitum pendulum | Root | Mesaconitine | 0.014% | [11] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the extraction, isolation, and quantification of diterpenoid alkaloids like this compound from plant materials.

Protocol 1: Extraction and Isolation of Diterpenoid Alkaloids

This protocol is based on a standard acid-base liquid-liquid extraction method optimized for alkaloids.

Objective: To extract and isolate total diterpenoid alkaloids from dried, powdered plant material (e.g., Aconitum root).

Materials:

-

Dried, powdered plant material

-

Diethyl ether

-

10% Ammonia solution (NH₄OH)

-

0.1 M Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Platform shaker, Centrifuge, Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Methodology:

-

Alkalinization and Initial Extraction:

-

Accurately weigh approximately 1 g of powdered plant material into a 50 mL centrifuge tube.

-

Add 1 mL of 10% ammonia solution to basify the sample. This converts alkaloid salts into their free base form, which is soluble in organic solvents.

-

Add 25 mL of diethyl ether to the tube.

-

Shake the mixture on a platform shaker for 1 hour at 300 rpm.[13]

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[13]

-

Carefully decant the diethyl ether supernatant into a clean flask.

-

Repeat the extraction process on the plant material two more times with 10 mL of diethyl ether, shaking for 30 minutes and 10 minutes, respectively.[13]

-

Combine all ether extracts.

-

-

Acid-Base Purification:

-

Evaporate the combined ether extracts to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.

-

Redissolve the dried residue in 20 mL of 0.1 M HCl. This converts the alkaloid free bases back into their salt form, making them water-soluble.

-

Wash the acidic solution with 20 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layer.

-

Carefully add 10% ammonia solution to the aqueous layer dropwise until the pH is approximately 11. This reverts the alkaloids to their free base form.

-

Extract the alkaline aqueous solution three times with 20 mL of diethyl ether or chloroform.

-

Combine the organic extracts and evaporate to dryness. The resulting residue contains the purified total alkaloid fraction.

-

-

Final Preparation for Analysis:

-

Redissolve the final residue in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis (e.g., acetonitrile/water mixture).

-

Filter the solution through a 0.45 µm syringe filter before injection.[13]

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the separation and quantification of diterpenoid alkaloids.

Objective: To quantify the concentration of this compound and other alkaloids in the extracted sample.

Instrumentation & Reagents:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

-

Mobile Phase A: Acetonitrile (HPLC grade)

-

Mobile Phase B: 0.03 M Ammonium hydrogen carbonate or similar aqueous buffer[15]

-

This compound reference standard

-

Methanol (for standard preparation)

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations (e.g., 0.5 to 200 µg/mL).[13]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used for complex mixtures. For example:

-

Start with 20% Acetonitrile / 80% Buffer.

-

Linearly increase to 80% Acetonitrile / 20% Buffer over 30 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm (a common wavelength for aconitine-type alkaloids).[13]

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the series of calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.999 for good linearity.[15]

-

Inject the prepared sample extract from Protocol 1.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area onto the calibration curve. The final concentration should be expressed in mg/g of the original dried plant material.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the study of this compound-containing plants.

References

- 1. healthkintai.com [healthkintai.com]

- 2. [Research progress on C_(20)-diterpenoid alkaloids and their bioactivities in Ranunculaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Aconitum - Wikipedia [en.wikipedia.org]

- 7. ayushportal.nic.in [ayushportal.nic.in]

- 8. The known, unknown, and the intriguing about members of a critically endangered traditional medicinal plant genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. practicalplants.org [practicalplants.org]

- 13. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Initial Investigations into the Pharmacological Potential of Chasmanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a complex and intriguing profile for pharmacological investigation. While research directly focused on this compound is in its nascent stages, the broader family of Aconitum alkaloids has well-documented, potent biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and extrapolates its potential pharmacological activities based on the established properties of structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this natural product. We consolidate the known structural information, present a comparative analysis of the bioactivities of related alkaloids, detail relevant experimental protocols, and visualize potential mechanisms of action and experimental workflows.

Introduction

This compound is a naturally occurring diterpene alkaloid with the chemical formula C₂₅H₄₁NO₆.[1] It is primarily isolated from various species of the Aconitum plant, such as Aconitum chasmanthum and Aconitum crassicaule.[2][3] The Aconitum genus is renowned for producing a wide array of structurally complex and biologically active alkaloids, which have been utilized in traditional medicine for centuries for their analgesic, anti-inflammatory, and cardiotonic properties. However, these compounds are also notoriously toxic, necessitating careful study to delineate therapeutic windows and mechanisms of action.

This guide focuses on the initial pharmacological investigations into this compound. Due to the limited availability of direct research on this specific alkaloid, this document will heavily reference data from closely related Aconitum alkaloids to infer potential biological activities and guide future research directions.

Chemical Structure

The chemical structure of this compound has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] It possesses a complex polycyclic diterpenoid core characteristic of aconitane-type alkaloids.

-

IUPAC Name: (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol[1]

-

Molecular Weight: 451.6 g/mol [1]

-

Key Functional Groups: The structure of this compound includes multiple methoxy groups, hydroxyl groups, and a tertiary amine, all of which contribute to its chemical properties and potential biological activity.

Potential Pharmacological Activities (Based on Related Aconitum Alkaloids)

While specific pharmacological data for this compound is scarce, the well-documented activities of other C19-diterpenoid alkaloids from Aconitum species provide a strong basis for predicting its potential therapeutic effects. These activities primarily revolve around the modulation of ion channels and inflammatory pathways.

Neurological and Analgesic Potential

Many Aconitum alkaloids are known to interact with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous systems. This interaction is a key mechanism underlying their potent analgesic and neurotoxic effects. Depending on the specific substitutions on the diterpenoid skeleton, these alkaloids can act as either activators or blockers of VGSCs. This dual activity presents opportunities for developing novel analgesics with carefully tailored selectivity.

Anti-inflammatory Properties

Several diterpenoid alkaloids have demonstrated significant anti-inflammatory effects. The proposed mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB. Given that extracts from Aconitum chasmanthum have been shown to downregulate pro-inflammatory markers, it is plausible that this compound contributes to this activity.

Cardiovascular Effects

The action of Aconitum alkaloids on ion channels extends to the cardiovascular system. Their effects on sodium and potassium channels in cardiomyocytes can lead to antiarrhythmic or, conversely, proarrhythmic activities. This highlights the critical importance of detailed structure-activity relationship studies to isolate desired therapeutic effects from cardiotoxicity.

Quantitative Data (Comparative Analysis)

| Compound | Target/Assay | Endpoint | Value | Reference |

| Chasmanthinine | Spodoptera frugiperda (Sf9) cells | EC50 | 0.11 mg/cm² | [4] |

| Chasmanthinine Derivative 33 | Spodoptera frugiperda (Sf9) cells | EC50 | 0.10 mg/cm² | [4] |

| Chasmanthinine Derivative 10 | Spodoptera frugiperda (Sf9) cells | IC50 | 12.87 µM | [4] |

| Azadirachtin A (Positive Control) | Spodoptera frugiperda (Sf9) cells | IC50 | 4.54 µM | [4] |

Note: This data is presented for comparative purposes and to illustrate the type of quantitative analysis needed for this compound. EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are key metrics for quantifying the potency of a compound.

Experimental Protocols

The following are generalized protocols for the extraction, purification, and analysis of diterpenoid alkaloids from Aconitum species, which can be adapted for the study of this compound.

Extraction and Isolation of this compound

-

Plant Material: Dried and powdered roots of Aconitum chasmanthum or other this compound-containing species.

-

Initial Extraction: The powdered material is typically extracted with an ammoniacal ether solution followed by methanol.[2] This is a classic acid-base extraction method for alkaloids.

-

Purification: The crude extract is then subjected to chromatographic separation. A common method involves chromatography over neutral alumina, with elution using a solvent gradient such as ethyl acetate-methanol (e.g., 7:3 v/v).[2] Further purification can be achieved using high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Nitrite Quantification: After 24 hours of incubation, the production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined from the dose-response curve.

Electrophysiological Analysis of Sodium Channel Activity

-

Cell Line: A cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7) is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents.

-

Compound Application: this compound is applied to the cells at various concentrations through a perfusion system.

-

Data Acquisition and Analysis: The effect of this compound on the amplitude and kinetics of the sodium current is recorded and analyzed to determine its mechanism of action (e.g., channel block, modulation of inactivation).

Visualizations

Postulated Signaling Pathway: Modulation of Neuronal Excitability

The following diagram illustrates a plausible signaling pathway for the action of this compound on neuronal excitability, based on the known mechanisms of related Aconitum alkaloids.

Caption: Postulated mechanism of this compound's effect on neuronal excitability.

Experimental Workflow: Bioactivity Screening

The following diagram outlines a general workflow for the initial bioactivity screening of this compound.

Caption: General experimental workflow for this compound bioactivity screening.

Conclusion and Future Directions

This compound represents an under-investigated diterpenoid alkaloid with significant, yet largely unexplored, pharmacological potential. Based on the well-established bioactivities of its structural analogs from the Aconitum genus, it is reasonable to hypothesize that this compound may possess potent analgesic, anti-inflammatory, and neuromodulatory properties. However, the potential for significant toxicity, a hallmark of this class of compounds, cannot be overlooked.

Future research should prioritize the following:

-

Comprehensive Bioactivity Screening: A broad panel of in vitro assays is needed to systematically evaluate the effects of this compound on various cellular targets and pathways.

-

Mechanism of Action Studies: Detailed electrophysiological and molecular studies are required to elucidate the specific interactions of this compound with ion channels and other potential targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs will be crucial for optimizing therapeutic activity while minimizing toxicity.

-

In Vivo Efficacy and Toxicity Studies: Promising in vitro findings must be validated in appropriate animal models to assess both the therapeutic potential and the safety profile of this compound.

This technical guide serves as a starting point for stimulating and guiding further research into this promising natural product. The elucidation of the pharmacological profile of this compound could pave the way for the development of novel therapeutics for a range of challenging medical conditions.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Method for Chasmanine Quantification

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of Chasmanine using High-Performance Liquid Chromatography (HPLC) with UV detection. This document outlines the necessary reagents, equipment, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, commonly known as aconite or wolfsbane. These plants have been used in traditional medicine for centuries, but their therapeutic use is limited by the narrow therapeutic index and high toxicity of their constituent alkaloids. Accurate and precise quantification of individual alkaloids like this compound is crucial for the quality control of herbal preparations, toxicological studies, and the development of safer therapeutic agents.

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is based on established protocols for the analysis of aconitine-type alkaloids and is suitable for the analysis of this compound in plant extracts and other relevant matrices.

Principle of the Method

The method employs a reversed-phase HPLC system with a C18 column to separate this compound from other components in the sample matrix. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) at a slightly alkaline pH is used to achieve optimal separation. Quantification is performed by UV detection, typically around 235 nm, where aconitine alkaloids exhibit significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from this compound reference standards.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Ammonium bicarbonate or Ammonium acetate (analytical grade)

-

Ammonia solution (25%)

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., roots of Aconitum species) at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of methanol and sonicate for 60 minutes.

-

Allow the mixture to stand for 24 hours at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more with 50 mL of methanol each time.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Optional - Solid Phase Extraction):

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar impurities.

-

Elute this compound with a higher concentration of methanol or acetonitrile.

-